molecular formula C21H20N4O3 B7534561 N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide

Cat. No. B7534561
M. Wt: 376.4 g/mol
InChI Key: DHCRKEVCCMPAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide, commonly referred to as compound 1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound 1 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood. However, it has been suggested that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of matrix metalloproteinases (MMPs) in osteoarthritis. It has also been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using compound 1 in lab experiments is its high yield of synthesis. Another advantage is its potential therapeutic applications in various scientific research studies. However, one limitation of using compound 1 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on compound 1. One direction is to further investigate its mechanism of action as an HDAC inhibitor. Another direction is to study its potential therapeutic applications in other diseases, such as osteoarthritis and rheumatoid arthritis. Additionally, future research could focus on improving the solubility and bioavailability of compound 1 to enhance its efficacy in lab experiments and potential clinical applications.
Conclusion:
Compound 1 is a novel compound that has shown potential therapeutic applications in various scientific research studies. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. Further research is needed to fully understand the potential therapeutic applications of compound 1 and to improve its solubility and bioavailability for enhanced efficacy.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the reaction of 1-methylindole-3-carbaldehyde with 3-(2,5-dioxoimidazolidin-1-yl)benzylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 1-methylindole-3-carboxylic acid with 3-(2,5-dioxoimidazolidin-1-yl)benzylamine, followed by the reaction with acetic anhydride. Both methods have been successful in producing high yields of compound 1.

Scientific Research Applications

Compound 1 has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor effects. In one study, compound 1 was shown to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, compound 1 was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-24-13-15(17-7-2-3-8-18(17)24)10-19(26)23-16-6-4-5-14(9-16)12-25-20(27)11-22-21(25)28/h2-9,13H,10-12H2,1H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCRKEVCCMPAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)CN4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.